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Methodik zur Messung der Eisenlactat-
Aufnahme in Caco-2-Zellen

Anwendungshinweise und Protokolle fir Forschung und Entwicklung

Einleitung und Prinzip

Die Caco-2-Zelllinie, die aus einem menschlichen Kolon-Adenokarzinom stammt, ist ein
etabliertes und weit verbreitetes In-vitro-Modell zur Untersuchung der intestinalen Absorption
von Néahrstoffen und Medikamenten.[1][2] Nach der Kultivierung differenzieren diese Zellen
spontan und bilden einen Monolayer aus polarisierten Enterozyten, der morphologische und
funktionelle Ahnlichkeiten mit dem Diinndarmepithel aufweist.[1][2] Dazu gehoren die
Ausbildung eines apikalen Burstensaums und die Expression von Transporterproteinen, die fur
die Eisenaufnahme relevant sind.[1][3]

Die Messung der Eisenaufnahme in Caco-2-Zellen ist ein entscheidender Schritt zur
Bestimmung der Bioverflgbarkeit verschiedener Eisenformen, wie beispielsweise Eisen(ll)-
lactat. Die Bioverfugbarkeit von Eisen aus Lebensmitteln oder Nahrungserganzungsmitteln
wird durch die Aufnahme in die Darmepithelzellen und den anschlieRenden Transport in den
Kreislauf bestimmt.[3] Der Caco-2-Zell-Bioassay simuliert diesen ersten entscheidenden
Schritt.[4] Die Quantifizierung der Eisenaufnahme erfolgt typischerweise indirekt tGiber die
Messung von Ferritin, einem Eisenspeicherprotein, dessen Bildung proportional zur
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aufgenommenen Eisenmenge ist, oder durch direkte Messung des intrazellularen
Eisengehalts.[4][5]

Diese Application Note beschreibt detaillierte Protokolle fur die Kultivierung von Caco-2-Zellen,
die Durchfihrung eines Eisenlactat-Aufnahme-Assays und die anschliel3ende Quantifizierung

des aufgenommenen Eisens.

Visualisierung von Arbeitsablauf und Signhalweg

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/35575509/
https://pubmed.ncbi.nlm.nih.gov/21462114/
https://www.benchchem.com/product/b12335291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Phase 1: Zellkultur

Aussaat der Caco-2-Zellen
auf Transwell-Einsatzen

Kultivierung fur 21 Tage
zur Differenzierung

Uberpriifung der Monolayer-Integritét
(TEER-Messung)

Phase 2: Aufi

hahme-Assay

Prainkubation mit
aufnahmepuffer

Inkubation mit
Eisenlactat-Lésung

Stoppen der Aufnahme
& Waschen der Zellen

Phase 3: Analyse

Zelllyse zur Freisetzung
des intrazellularen Eisens

Quantifizierung des Eisens
(z.B. Ferrozin-Assay)

Proteinbestimmung
(Normalisierung)

Datenanalyse und
Auswertung

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12335291?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Abbildung 1: Schematischer Arbeitsablauf zur Messung der Eisenlactat-Aufnahme in Caco-2-

Zellen.

Darm-Lumen (Apikal) B
Enterozyt (Caco-2-Zelle) Blutkreislauf (Basolateral)

T fe

eduktion
) e+ — Fett indung & Transport ransferrin
et - Fet errireduktase) oort erroxidase) (Transport im Blut)
g erritin

Click to download full resolution via product page

Abbildung 2: Vereinfachter Signalweg der Nicht-Ham-Eisen-Aufnahme in intestinalen

Enterozyten.

Experimentelle Protokolle

Aussaat: Caco-2-Zellen werden in einer Dichte von ca. 60.000 Zellen/cm? auf Polycarbonat-
Membraneinsatzen (z. B. Transwell®) in 12- oder 24-Well-Platten ausgesat.

Kulturmedium: Die Zellen werden in "Minimum Essential Medium” (MEM) kultiviert, das mit
10 % fotalem Kalberserum (FCS), 1 % nicht-essentiellen Aminoséauren und 1 % Penicillin-
Streptomycin-L6sung supplementiert ist.

Inkubation: Die Platten werden bei 37 °C in einer befeuchteten Atmosphare mit 5 % CO:

inkubiert.
Mediumwechsel: Das Kulturmedium wird alle 2-3 Tage gewechselt.

Differenzierung: Die Zellen werden fur 19-21 Tage kultiviert, um eine vollstandige
Differenzierung und die Bildung eines konfluenten Monolayers mit intakten Tight Junctions
zu ermoglichen.[2]
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Integritatsprifung: Vor dem Aufnahme-Assay wird die Integritat des Zell-Monolayers durch
Messung des transepithelialen elektrischen Widerstands (TEER) mit einem Voltohmmeter
Uberpruft. TEER-Werte > 250 Q-cm? deuten auf einen intakten Monolayer hin.

Vorbereitung der Aufnahmeldsung: Eine Stammlésung von Eisen(ll)-lactat wird in entgastem,
ultrareinem Wasser hergestellt. Unmittelbar vor dem Versuch wird die Stammldsung in
einem geeigneten Aufnahmepuffer (z. B. serumfreies MEM, pH 6,0) auf die gewlnschte
Endkonzentration verdinnt. Es ist entscheidend, die Loslichkeit und Stabilitéat des Eisens im
Medium sicherzustellen, um eine Préazipitation zu vermeiden.[6]

Vorbereitung der Zellen: Das Kulturmedium wird von der apikalen und basolateralen Seite
der Transwell-Einsatze entfernt.

Waschschritt: Die Zell-Monolayer werden zweimal vorsichtig mit warmem (37 °C)
Aufnahmepuffer gewaschen, um Serumreste zu entfernen.

Prainkubation: Die Zellen werden fur 15-30 Minuten bei 37 °C mit Aufnahmepuffer auf der
apikalen Seite inkubiert.

Aufnahme: Der Puffer wird entfernt und die vorbereitete Eisenlactat-Losung wird auf die
apikale Seite der Zellen gegeben. Die basolaterale Seite enthalt frischen Aufnahmepuffer.
Die Inkubation erfolgt fur eine definierte Zeit (z. B. 2 Stunden) bei 37 °C.

Stoppen der Aufnahme: Um die Aufnahme zu beenden, wird die Eisenlésung schnell
entfernt. Die Zellen werden dreimal mit eiskalter Stopp-Losung (z. B. PBS mit 1 mM EDTA)
gewaschen, um extrazellulares und unspezifisch gebundenes Eisen zu entfernen.

Zelllyse: Die Zellen werden durch Zugabe von 50 mM NaOH fir mindestens 2 Stunden bei
Raumtemperatur oder Uber Nacht bei 4 °C lysiert. Das Lysat wird durch Pipettieren
homogenisiert.

Saurefreisetzung: Ein Aliquot des Zelllysats wird mit einem gleichen Volumen einer
Saureldsung (z. B. 10 mM HCI mit 1,2 M Trichloressigsaure) versetzt, um das Eisen von
Proteinen freizusetzen. Die Proben werden fur 1 Stunde bei 65 °C inkubiert und
anschlieBend zentrifugiert, um die ausgeféllten Proteine zu entfernen.
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o Farbereaktion: Ein Aliquot des Uberstands wird mit einer Ferrozin-Lésung (z. B. 1 mM
Ferrozin in Ammoniumacetat-Puffer) versetzt. Ascorbinsdure wird als Reduktionsmittel
zugegeben, um sicherzustellen, dass das gesamte Eisen als Fe2* vorliegt, das mit Ferrozin
einen stabilen, farbigen Komplex bildet.

e Messung: Nach einer Inkubationszeit von 15-30 Minuten wird die Extinktion des farbigen
Komplexes bei 562 nm mit einem Spektralphotometer (Plattenleser) gemessen.

e Quantifizierung: Die Eisenkonzentration in den Proben wird anhand einer Standardkurve
ermittelt, die mit bekannten Konzentrationen einer Eisenstandardlésung (z. B.
Ammoniumeisen(ll)-sulfat) erstellt wurde.

« Normalisierung: Um Unterschiede in der Zelldichte auszugleichen, wird der Eisengehalt auf
den Gesamtproteingehalt der Zelle normalisiert. Der Proteingehalt wird aus einem separaten
Aliquot des Zelllysats mittels eines Standard-Protein-Assays (z. B. BCA- oder Bradford-
Assay) bestimmt. Das Endergebnis wird typischerweise als ng Eisen pro mg Zellprotein

angegeben.

Datenprasentation

Die quantitativen Ergebnisse eines Eisenaufnahme-Experiments kénnen zur einfachen
Interpretation und zum Vergleich in einer Tabelle zusammengefasst werden.
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Intrazelluldares
Behandlungsg Eisenkonzentr Inkubationszei Eisen (ng Fe/ Relative

ruppe ation (uM) t (h) mg Protein) Aufnahme (%)
SD
Kontrolle
2 254+ 3,1 0

(unbehandelt)
Eisen(ll)-lactat 100 2 148,2+ 125 100
Eisen(ll)-sulfat

100 2 165,7 + 15,8 111,8
(Referenz)
Eisen(ll)-lactat +

100 2 210,5+ 18,9 142,0
Ascorbat
Eisen(ll)-lactat +

100 2 95,3+9,7 64,3

Ca2+

Tabelle 1: Beispielhafte Darstellung der quantitativen Daten zur Eisenaufnahme in Caco-2-
Zellen. Die Daten sind hypothetisch und dienen der Veranschaulichung. SD =
Standardabweichung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aufnahme-in-caco-2-zellen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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